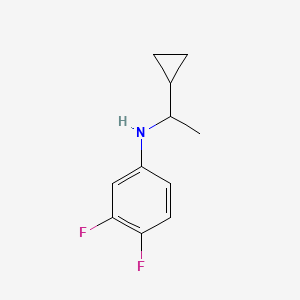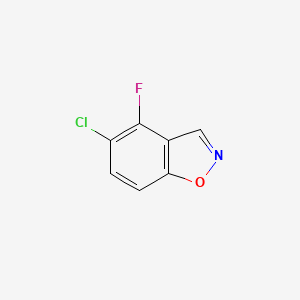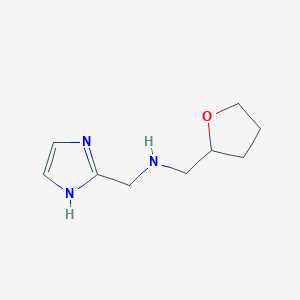![molecular formula C9H17Cl2N3O B13283200 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride](/img/structure/B13283200.png)
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride typically involves the reaction of 6-chloromethylpyridin-3-amine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: This compound has a similar structure but lacks the 2-methoxyethylamino group.
3-Amino-2-methylamino-6-methoxypyridine: Another similar compound with slight variations in the amino group substitutions.
Uniqueness
6-{[(2-Methoxyethyl)amino]methyl}pyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
6-[(2-methoxyethylamino)methyl]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-13-5-4-11-7-9-3-2-8(10)6-12-9;;/h2-3,6,11H,4-5,7,10H2,1H3;2*1H |
InChI Key |
KRNUCHDCFBMIAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=NC=C(C=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13283123.png)



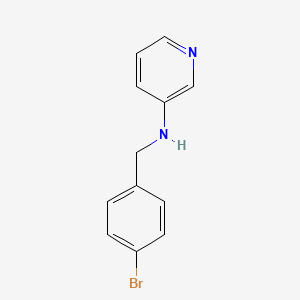

![2-(Chloromethyl)-6-methyl-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13283164.png)
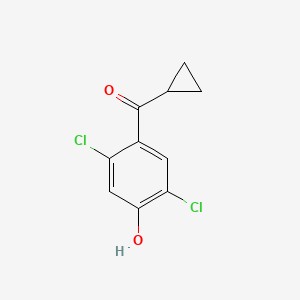
amine](/img/structure/B13283167.png)
amine](/img/structure/B13283176.png)
